![molecular formula C21H23N3O4 B2490678 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea CAS No. 877641-04-8](/img/structure/B2490678.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related urea derivatives involves various chemical reactions, including the reaction of amino compounds with isocyanates or isothiocyanates under specific conditions to form ureas with potential bioactivities. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method for creating urea compounds with specific functional groups (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR spectroscopy. These compounds often exhibit significant structural features, such as planarity due to intramolecular N–H···O hydrogen bonds and intermolecular π–π stacking interactions. For example, the crystal structure analysis of certain urea compounds revealed their planar structure and the presence of intermolecular complementary N–H···O hydrogen bonds (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives can participate in various chemical reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization reactions, leading to the formation of structurally complex and biologically relevant compounds. Such reactions demonstrate the versatility of urea derivatives in chemical synthesis (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Chemical Synthesis
- The study of crystal structures, such as the crystal structure of chlorfluazuron, provides insight into the molecular arrangements and interactions that can influence the chemical behavior and potential applications of similar compounds (Cho et al., 2015).
- Research on the synthesis and characterization of compounds, such as the preparation and antioxidant determination of coumarin substituted heterocyclic compounds, contributes to understanding the chemical properties and potential applications of urea derivatives in various fields (Abd-Almonuim et al., 2020).
Biological Activities
- The role of specific urea derivatives in biological systems, such as their involvement in orexin receptor mechanisms and potential therapeutic applications, is a subject of ongoing research (Piccoli et al., 2012).
- Antimicrobial activities of substituted urea compounds, as explored in studies like the synthesis and antimicrobial activity of N‐(substituted)‐N‐[1,2,4,8,10,11‐hexachloro‐6‐oxido‐12H‐dibenzo(d,g)(1,3,2)‐dioxaphosphocin‐6‐yl]ureas, highlight potential applications in developing new antimicrobial agents (Haranath et al., 2004).
Material Science and Environmental Applications
- The effect of urea on the formation of chlorinated aromatics in combustion flue gas provides insight into the environmental impact and potential regulatory considerations for compounds containing urea structures (Ren et al., 2021).
Eigenschaften
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-3-5-17(14(2)9-13)23-21(26)22-15-10-20(25)24(12-15)16-4-6-18-19(11-16)28-8-7-27-18/h3-6,9,11,15H,7-8,10,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZWGKJLIEXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

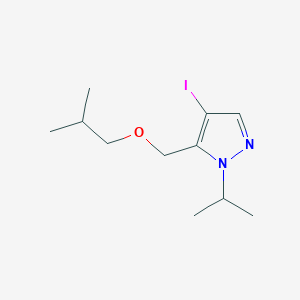
![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)
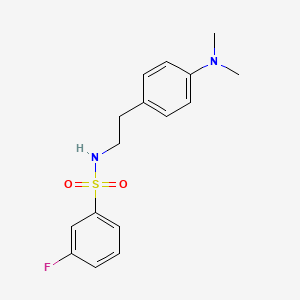
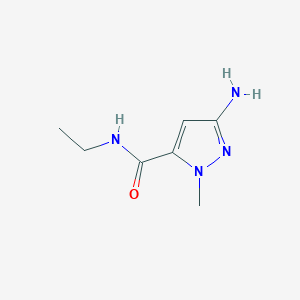


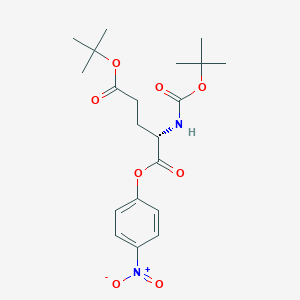
![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)
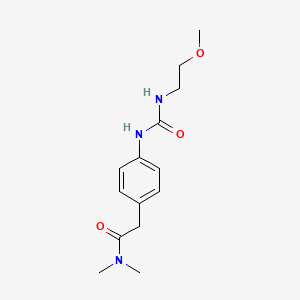

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)
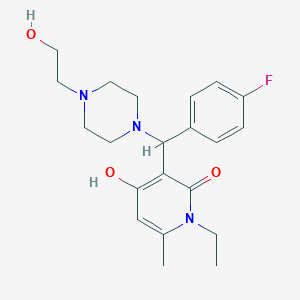
![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)